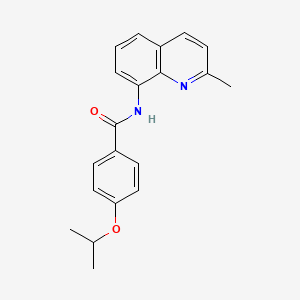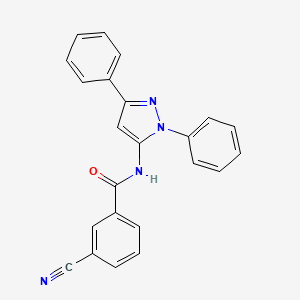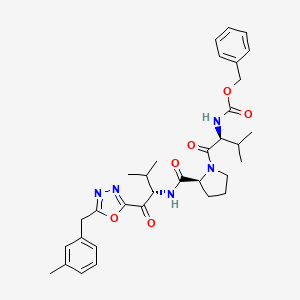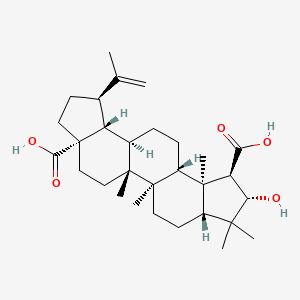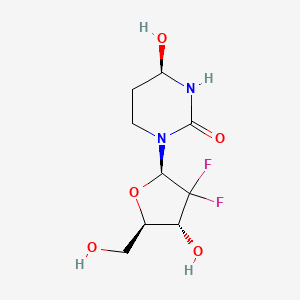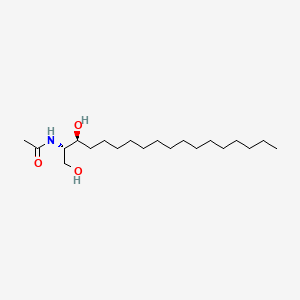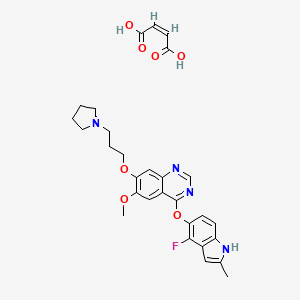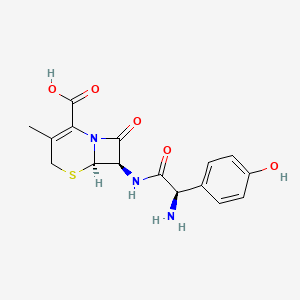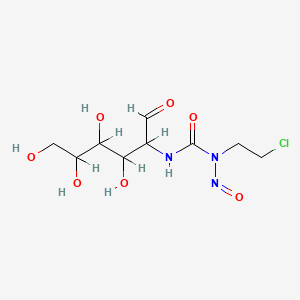
CHLOROZOTOCIN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
クロロゾトシンは、化学式C9H16ClN3O7 のニトロソウレア化合物です。主に抗腫瘍特性により、癌治療に使用されています。 クロロゾトシンはストレプトゾトシンのアナログであり、他のニトロソウレアと比較して骨髄毒性が比較的低いことで知られています .
準備方法
クロロゾトシンは、グルコース分子にクロロエチル基とニトロソ基を導入する一連の化学反応によって合成されます。合成経路は通常、次の手順が含まれます。
出発物質: 合成はグルコース誘導体から始まります。
クロロエチル化: グルコース誘導体はクロロエチル化剤と反応して、クロロエチル基を導入します。
ニトロソ化: クロロエチル化されたグルコース誘導体は次にニトロソ化にかけられ、ニトロソ基を導入してクロロゾトシンが生成されます.
クロロゾトシンの工業的生産方法は、同様の手順を踏みますが、大規模生産に最適化されており、最終生成物の高収率と純度が保証されています。
化学反応の分析
クロロゾトシンは、次のものを含むいくつかのタイプの化学反応を受けます。
アルキル化: クロロゾトシンはDNAをアルキル化して、DNA塩基と共有結合を形成できます。この反応は、抗腫瘍活性に不可欠です。
カルバモイル化: クロロゾトシンはタンパク質をカルバモイル化して、その機能に影響を与えることもできます。
これらの反応で使用される一般的な試薬と条件には、水溶液、穏やかな温度、中性からわずかに酸性のpHが含まれます。
科学研究の応用
クロロゾトシンには、次のようないくつかの科学研究の応用があります。
科学的研究の応用
Chlorozotocin has several scientific research applications, including:
Cancer Therapy: this compound is used in the treatment of various cancers, including colon cancer and malignant melanoma.
Biochemical Studies: this compound is used to study the mechanisms of DNA alkylation and protein carbamoylation.
Pharmacological Research: This compound is used to investigate the pharmacokinetics and pharmacodynamics of nitrosourea compounds.
作用機序
クロロゾトシンは、主にDNAアルキル化を介してその効果を発揮します。クロロゾトシンのクロロエチル基はDNA塩基と共有結合を形成し、DNA架橋と鎖切断につながります。これによりDNA複製と転写が阻害され、最終的に細胞死が引き起こされます。 クロロゾトシンはまた、タンパク質をカルバモイル化し、その機能に影響を与え、抗腫瘍活性に貢献しています .
類似化合物との比較
クロロゾトシンは、骨髄毒性が比較的低いという点で、ニトロソウレアの中でもユニークです。類似の化合物には次のものがあります。
ストレプトゾトシン: 骨髄毒性がより高い、クロロゾトシンのアナログ。
BCNU(カルムスチン): アルキル化活性がより高いが、毒性も高いニトロソウレア。
CCNU(ロムスチン): 抗腫瘍活性は似ていますが、骨髄毒性が高い、別のニトロソウレア.
クロロゾトシンは、抗腫瘍活性と骨髄毒性の低減を組み合わせた独自の性質により、癌治療における貴重な化合物となっています。
特性
| The effect of five different 1-(2-chloroethyl)-1-nitrosoureas on the growth of cultured P388 cells has been analyzed in terms of physical, chemical, and kinetic parameters that are related to the mechanism of action of this class of cancer chemotherapeutic agent. This study correlates structure with activity at the cellular level by using a dose function that is related to the amount of active species, the (2-chloroethyl)diazonium ion, that is formed during the period of exposure of cells to drug rather than to the initial drug dose. 1-(2-Chloroethyl)-1-nitrosourea analogs that rapidly enter the P388 cells are shown to have the same activity relative to the amount of active species formed. When analyzed in this way, activity is not influenced by the structure of the N-3 substituent, lipophilicity, or carbamoylating activity. The agents 1-(2-chloroethyl)-1-nitrosourea (CNU), 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea (PCNU), 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) all produce a 50% cell growth inhibition at 6 to 7 microM active species formed per cell volume. Chlorozotocin required a twofold higher effective dose to produce the same toxic effect. This decreased activity is attributed to the slow uptake of the water-soluble chlorozotocin into P388 and L1210 cells relative to the rate of chlorozotocin conversion to active species in medium. The yields to 2-chloroethanol from CNU, BCNU, and chlorozotocin were shown to be the same, indicating that these agents generate the same yield of alkylating intermediate at 37 degrees C and pH 7.4. | |
CAS番号 |
54749-90-5 |
分子式 |
C9H16ClN3O7 |
分子量 |
313.69 g/mol |
IUPAC名 |
1-(2-chloroethyl)-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea |
InChI |
InChI=1S/C9H16ClN3O7/c10-1-2-13(12-20)9(19)11-5(3-14)7(17)8(18)6(16)4-15/h3,5-8,15-18H,1-2,4H2,(H,11,19) |
InChIキー |
MKQWTWSXVILIKJ-UHFFFAOYSA-N |
SMILES |
C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |
異性体SMILES |
C(CCl)N(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)N=O |
正規SMILES |
C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |
外観 |
Solid powder |
Color/Form |
Ivory colored crystals |
melting_point |
147-148 °C (decomposes with evolution of gas) |
| 69839-80-1 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Sol in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-(3-(2-chloroethyl)-3-nitrodoureido)-2-deoxy-D-glucopyranose chlorozotocin chlorozotocin, (L)-isomer NSC 178,248 NSC-178248 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


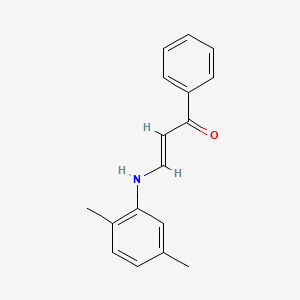
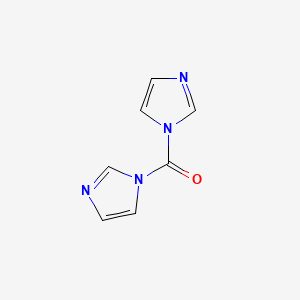
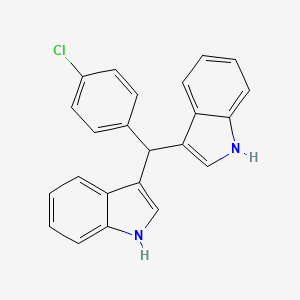
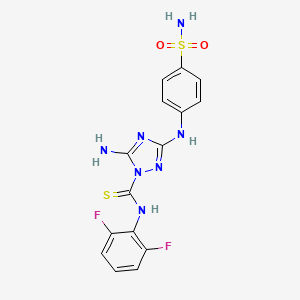
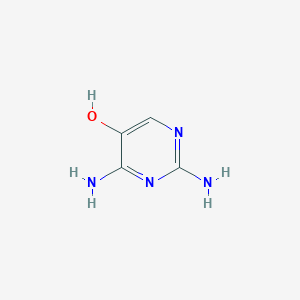
![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)
